molecular formula C20H25N3O4S2 B2963899 N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 896286-73-0

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2963899
CAS No.: 896286-73-0
M. Wt: 435.56
InChI Key: AEAPJQBOOXWGNQ-UHFFFAOYSA-N
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Description

N-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex synthetic compound offered for research and development purposes. Its molecular structure features a pyrrolidine ring substituted with a 2,5-dimethylbenzenesulfonyl group and a linker terminating in a thiophene moiety via an ethanediamide bridge. The integration of the sulfonyl group is a notable feature, as such groups are frequently explored for their ability to inhibit enzymes and modulate receptor interactions in medicinal chemistry. Furthermore, the presence of the thiophene ring, a common heterocycle in pharmaceuticals, suggests potential for investigation in the development of novel bioactive molecules. Researchers may find this compound valuable for probing biochemical pathways or as a synthetic intermediate. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own thorough characterization and biological testing to confirm its properties and applicability for their specific projects.

Properties

IUPAC Name

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-14-7-8-15(2)18(11-14)29(26,27)23-9-3-5-16(23)12-21-19(24)20(25)22-13-17-6-4-10-28-17/h4,6-8,10-11,16H,3,5,9,12-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAPJQBOOXWGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sulfonyl chlorides, thiophene derivatives, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms of the compound.

Scientific Research Applications

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group and pyrrolidine ring are believed to play crucial roles in its biological activities, potentially interacting with enzymes or receptors in biological systems. Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Scaffolds

(a) N-Cycloheptyl-N′-({1-[(2,5-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide
  • Key Differences: This analogue replaces the thiophen-2-ylmethyl group with a cycloheptyl moiety.
  • Synthesis : Similar sulfonylation and amidation steps are likely employed, as seen in and , where pyrrolidine/piperidine scaffolds are functionalized via nucleophilic substitution or coupling reactions .
(b) N-[(thiophen-2-yl)methyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide
  • Key Differences: A piperidine ring replaces pyrrolidine, and a trifluoroethyl group substitutes the 2,5-dimethylbenzenesulfonyl moiety.
  • Molecular Weight : 363.4 g/mol (vs. ~430–450 g/mol for the target compound, estimated from and ) .

Compounds with Sulfonamide or Thiophene Motifs

(a) 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)benzenesulfonamides
  • Key Differences : These derivatives () incorporate a triazine-thioether linker instead of ethanediamide. The imidazolidin-2-ylidene group may enhance metal coordination, unlike the thiophene’s role in π-interactions.
  • Synthetic Pathway : Ethyl bromoacetate and triethylamine in DCM are used for thioether formation, contrasting with the amide coupling likely required for the target compound .
(b) Brassinin Analogues (e.g., K1, K10)
  • Key Differences: Brassinin derivatives () feature thiourea or glucopyranosyl groups instead of ethanediamide. The thiophene in the target compound may mimic brassinin’s indole moiety in antifungal activity, though direct comparisons are absent .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Piperidine Analogue Triazine-Sulfonamide
Molecular Weight ~430–450 g/mol (estimated) 363.4 g/mol 350–400 g/mol
Key Functional Groups Sulfonamide, thiophene Trifluoroethyl, piperidine Triazine, imidazolidine
Aromatic Interactions High (thiophene + benzene) Moderate (piperidine) High (triazine + benzene)
Electron-Withdrawing Sulfonyl group CF₃ group Chlorine (in some derivatives)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , where piperidine/pyrrolidine scaffolds are functionalized via sequential sulfonylation and amidation. However, steric hindrance from the 2,5-dimethylbenzenesulfonyl group may reduce reaction yields compared to less bulky analogues .
  • Bioactivity Hypotheses : The thiophene moiety may confer selectivity toward cytochrome P450 enzymes or kinases, as seen in brassinin derivatives (), though experimental validation is needed .
  • ADME Profile : The sulfonamide group may enhance solubility relative to trifluoroethyl analogues, but the pyrrolidine ring could increase metabolic liability compared to piperidine-based compounds .

Biological Activity

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and possible therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring , a sulfonamide group derived from 2,5-dimethylbenzenesulfonic acid , and an ethanediamide moiety . Its molecular formula is C17H22N4O2SC_{17}H_{22}N_4O_2S with a molecular weight of approximately 366.45 g/mol. The synthesis typically involves multi-step reactions that incorporate specific reagents to form the desired structure, including the introduction of the thiophene group which may enhance its pharmacological properties.

The biological activity of this compound is likely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group enhances binding affinity, while the pyrrolidine and thiophene moieties may modulate the compound's pharmacodynamics. This interaction is crucial for its potential therapeutic effects.

Biological Activity and Therapeutic Potential

Recent studies have explored the compound's activity in several areas:

  • Anti-inflammatory Properties : Similar sulfonamide derivatives have demonstrated effectiveness as COX-2 inhibitors, which are pivotal in managing pain and inflammation. For instance, compounds with similar structures have shown IC50 values in low micromolar ranges against COX-2, indicating strong inhibitory potential .
  • Analgesic Effects : The compound may also exhibit analgesic properties, supported by studies showing that related compounds can ameliorate pain responses in animal models .
  • Antibacterial and Antiviral Activity : Sulfonamide compounds are historically known for their antibacterial effects. Although specific data on this compound is limited, its structural similarity to known antibacterial agents suggests potential efficacy against bacterial infections.

Case Studies and Research Findings

Several studies have evaluated structurally related compounds:

CompoundTargetIC50 (μM)Notes
9aCOX-20.011High potency as an anti-inflammatory agent .
9b5-LOX0.046Effective in reducing leukotriene synthesis .
9aTRPV10.008Significant analgesic activity demonstrated in vivo .

These findings indicate that compounds within this chemical class could serve as effective multitarget agents in treating inflammatory conditions.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including sulfonylation of pyrrolidine, alkylation of the thiophene-methyl group, and oxalamide coupling. Common challenges include low yields during the sulfonylation step due to steric hindrance from the 2,5-dimethylbenzene group. Optimization strategies:

  • Use N,N-dimethylformamide (DMF) as a solvent to enhance solubility of intermediates.
  • Employ Hünig’s base (DIPEA) to deprotonate the pyrrolidine nitrogen and improve sulfonyl group coupling efficiency .
  • Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to identify side products like unreacted thiophene intermediates.

Q. How can researchers ensure purity and characterize the final product?

Purification and characterization require:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar byproducts.
  • Spectroscopic Analysis : Confirm structure via 1H/13C NMR (e.g., pyrrolidine protons at δ 2.8–3.2 ppm, thiophene protons at δ 6.9–7.1 ppm) and HRMS (exact mass for C22H26N2O4S2: 458.1294) .
  • Elemental Analysis : Verify sulfur content (theoretical ~14%) to assess sulfonyl group integrity .

Q. What stability considerations are critical for handling this compound?

The compound is sensitive to:

  • Hydrolysis : The oxalamide linker degrades in acidic/basic conditions. Store in anhydrous DMSO or DMF at −20°C.
  • Light-Induced Oxidation : The thiophene moiety undergoes photooxidation. Use amber vials and conduct reactions under inert gas (N2/Ar) .

Advanced Research Questions

Q. How can researchers investigate the compound’s reactivity in electrophilic substitution reactions?

Advanced studies involve:

  • Electrophilic Aromatic Substitution (EAS) : React with NO2BF4 in acetonitrile at 0°C to assess regioselectivity on the thiophene ring. Monitor via in situ FTIR for nitration intermediates.
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict activation energies for sulfonyl vs. thiophene group reactivity .

Q. What methodologies are suitable for studying its biological target engagement?

Target identification requires:

  • SPR (Surface Plasmon Resonance) : Immobilize putative targets (e.g., kinase domains) on a CM5 chip to measure binding affinity (KD).
  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and quantify target protein stability via Western blot after heat denaturation .

Q. How can data contradictions in SAR studies be resolved?

Discrepancies in structure-activity relationships (SAR) may arise from:

  • Solvent Effects : Compare activity in DMSO vs. aqueous buffers to assess aggregation-prone behavior.
  • Metabolic Instability : Use LC-MS/MS to quantify metabolites in hepatocyte incubations and adjust substituents (e.g., methyl groups on benzene) to block CYP450 oxidation .

Methodological Design Questions

Q. What in vitro assays are optimal for evaluating its anti-inflammatory potential?

Design assays with:

  • NF-κB Luciferase Reporter Cells : Treat THP-1 monocytes with LPS and measure luminescence suppression.
  • Cytokine Profiling : Use multiplex ELISA to quantify IL-6, TNF-α, and IL-1β secretion. Include dexamethasone as a positive control .

Q. How can enantioselective synthesis of the pyrrolidine moiety be achieved?

Use asymmetric catalysis:

  • Chiral Auxiliaries : Employ Evans’ oxazolidinones to induce stereochemistry during pyrrolidine ring formation.
  • Enzymatic Resolution : Treat racemic intermediates with Candida antarctica lipase B to isolate the desired (R)-enantiomer .

Q. What computational tools predict its pharmacokinetic properties?

Leverage in silico ADMET models:

  • SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molinspiration : Calculate topological polar surface area (TPSA) to assess oral bioavailability (target TPSA < 140 Ų) .

Contradiction Analysis & Validation

Q. How to address conflicting reports on its solubility in aqueous vs. organic solvents?

  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO. Confirm via nephelometry for turbidity.
  • Co-Solvency Approach : Blend with PEG-400 (20% v/v) to enhance aqueous solubility without precipitation .

Q. What validation strategies confirm target specificity in kinase inhibition assays?

  • Kinase Profiling Panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • CRISPR Knockout Models : Generate HEK293 cells lacking the putative target kinase and compare IC50 values .

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